molecular formula C4BrCl2IN2 B6183553 5-bromo-4,6-dichloro-2-iodopyrimidine CAS No. 2758005-50-2

5-bromo-4,6-dichloro-2-iodopyrimidine

Cat. No.: B6183553
CAS No.: 2758005-50-2
M. Wt: 353.8
InChI Key:
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Description

5-Bromo-4,6-dichloro-2-iodopyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in various biological molecules, including nucleotides. The presence of bromine, chlorine, and iodine atoms in this compound makes it highly reactive and useful in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-4,6-dichloro-2-iodopyrimidine can be synthesized through a multi-step process involving halogenation reactions. One common method involves the reaction of 5-bromo-2,4-dichloropyrimidine with hydroiodic acid. The reaction conditions typically include:

    Temperature: Moderate to high temperatures (around 100°C)

    Solvent: Polar aprotic solvents like dimethylformamide (DMF)

    Catalysts: Often, no additional catalysts are required due to the high reactivity of the halogenated pyrimidine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Types of Reactions:

    Substitution Reactions: Due to the presence of multiple halogens, this compound readily undergoes nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides

    Solvents: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO)

    Temperature: Typically moderate to high temperatures (50-150°C)

Major Products:

    Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed, which are valuable intermediates in pharmaceutical and agrochemical industries.

Scientific Research Applications

5-Bromo-4,6-dichloro-2-iodopyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Serves as a precursor in the synthesis of nucleotide analogs, which are used in genetic and biochemical studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-4,6-dichloro-2-iodopyrimidine largely depends on its application. In chemical reactions, its high reactivity due to the presence of multiple halogens allows it to act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with enzymes and nucleic acids, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

  • 5-Bromo-2,4-dichloropyrimidine
  • 2,4-Dichloro-5-iodopyrimidine
  • 5-Bromo-2-iodopyrimidine

Comparison:

  • Reactivity: 5-Bromo-4,6-dichloro-2-iodopyrimidine is more reactive due to the presence of three different halogens, making it a versatile intermediate in organic synthesis.
  • Applications: While similar compounds are also used in chemical synthesis, the unique combination of halogens in this compound provides distinct reactivity patterns, making it suitable for specific applications in pharmaceuticals and materials science.

Properties

CAS No.

2758005-50-2

Molecular Formula

C4BrCl2IN2

Molecular Weight

353.8

Purity

95

Origin of Product

United States

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